3-Bromo-2-nitrobenzenesulphonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

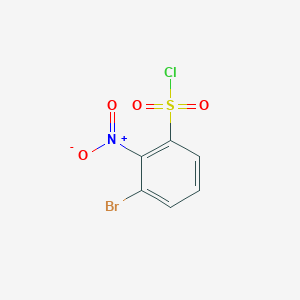

3-Bromo-2-nitrobenzenesulphonyl chloride is an organic compound with the molecular formula C6H3BrClNO4S and a molecular weight of 300.52 g/mol . It is a solid at room temperature and is known for its reactivity due to the presence of both nitro and sulfonyl chloride functional groups.

Métodos De Preparación

The synthesis of 3-Bromo-2-nitrobenzenesulphonyl chloride typically involves the sulfonylation of 3-bromo-2-nitrobenzene. One common method includes reacting 3-bromo-2-nitrobenzene with chlorosulfonic acid at elevated temperatures . The reaction conditions often involve temperatures ranging from 90°C to 120°C, followed by the addition of an inorganic acid chloride to complete the reaction .

Análisis De Reacciones Químicas

3-Bromo-2-nitrobenzenesulphonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, forming sulfonamides, sulfonates, or sulfonothioates, respectively.

Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.

Aplicaciones Científicas De Investigación

3-Bromo-2-nitrobenzenesulphonyl chloride has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-Bromo-2-nitrobenzenesulphonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various sulfonyl derivatives, depending on the nucleophile used . The nitro group can also participate in redox reactions, further expanding the compound’s reactivity profile .

Comparación Con Compuestos Similares

3-Bromo-2-nitrobenzenesulphonyl chloride can be compared with other sulfonyl chlorides and nitrobenzenes:

3-Nitrobenzenesulfonyl chloride: Similar in structure but lacks the bromine atom, which can influence its reactivity and applications.

2-Nitrobenzenesulfonyl chloride: The position of the nitro group affects the compound’s reactivity and the types of reactions it undergoes.

4-Bromo-2-nitrobenzenesulfonyl chloride: The position of the bromine atom can lead to different reactivity patterns and applications.

These comparisons highlight the unique reactivity and applications of this compound due to the specific positioning of its functional groups.

Actividad Biológica

3-Bromo-2-nitrobenzenesulphonyl chloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of bromine and nitro substituents on the benzene ring, allows it to interact with various biological targets, making it a subject of interest for drug development and synthetic applications.

Chemical Structure and Properties

The molecular formula for this compound is C₆H₄BrClN₂O₄S, with a molecular weight of approximately 334.96 g/mol. The compound features a sulfonyl chloride group, which is known for its reactivity in nucleophilic substitution reactions, facilitating the synthesis of sulfonamides and other derivatives.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes, particularly cytochrome P450 enzymes (CYP1A2 and CYP2C19). These enzymes play crucial roles in drug metabolism, and their inhibition can lead to significant drug-drug interactions, impacting pharmacokinetics and therapeutic efficacy.

Biological Activity Overview

Key Biological Activities:

- Enzyme Inhibition: The compound has been shown to inhibit CYP1A2 and CYP2C19, which are essential for the metabolism of various pharmaceuticals.

- Antimicrobial Properties: Preliminary studies suggest that this compound may exhibit antimicrobial activity, potentially making it useful in developing new antibiotics.

- Anticancer Potential: The compound's structural characteristics may allow it to interact with cancer-related pathways, although specific studies are still required to confirm these effects.

Research Findings

Recent research has focused on understanding the interactions between this compound and various biological targets. Below is a summary of findings from different studies:

Case Studies

- Cytochrome P450 Interaction Study : A study demonstrated that this compound significantly inhibited CYP1A2 activity in vitro, suggesting potential implications for co-administered drugs that are metabolized by this enzyme. The IC50 values were determined to be in the low micromolar range, indicating a strong inhibitory effect.

- Antimicrobial Testing : In another study, derivatives of this compound were tested against various bacterial strains. The results indicated moderate antibacterial activity against methicillin-sensitive Staphylococcus aureus (MSSA) with MIC values ranging from 0.39 to 3.12 mg/L .

Propiedades

IUPAC Name |

3-bromo-2-nitrobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO4S/c7-4-2-1-3-5(14(8,12)13)6(4)9(10)11/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTXKHVLNFSTOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.